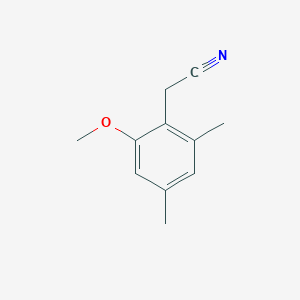

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

Description

BenchChem offers high-quality 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(2-methoxy-4,6-dimethylphenyl)acetonitrile |

InChI |

InChI=1S/C11H13NO/c1-8-6-9(2)10(4-5-12)11(7-8)13-3/h6-7H,4H2,1-3H3 |

InChI Key |

IVDHUBHPOYKXOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)CC#N)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile in Organic Solvents

Abstract

Introduction: The Central Role of Solubility

In the landscape of chemical and pharmaceutical development, solubility is not merely a data point but a cornerstone property that influences process efficiency, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in achieving desired concentrations for in vitro assays, and complications in purification and formulation processes.[2][3]

The target molecule, 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile, possesses a unique combination of functional groups: a polar nitrile moiety capable of acting as a hydrogen bond acceptor, a moderately polar methoxy group, and a nonpolar dimethylphenyl ring. This structural amalgamation suggests a nuanced solubility profile that must be experimentally determined. This guide provides the strategic and methodological tools to accomplish this, empowering researchers to make data-driven decisions in their development programs.

Foundational Principles of Solubility

A successful solubility study is built upon a strong theoretical foundation. Understanding the distinction between different types of solubility and the factors governing the dissolution process is paramount for designing meaningful experiments and correctly interpreting the results.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as they represent different phenomena and are relevant at different stages of the drug discovery and development process.[4][5]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[5] This is a true measure of a compound's intrinsic solubility and is the gold-standard data required for formulation and biopharmaceutical classification. The shake-flask method is the most reliable technique for its determination.[6][7]

-

Kinetic Solubility is the concentration of a solute at the point when it begins to precipitate from a supersaturated solution over a defined period.[8] It is often measured in high-throughput screening (HTS) settings where a compound is rapidly dissolved, typically from a concentrated DMSO stock, into an aqueous buffer.[9][10] While not a true equilibrium value, it provides a rapid assessment of a compound's solution behavior and is invaluable for early-stage discovery to flag potential issues.[8]

Supersaturated solutions, which contain more dissolved solute than is possible at equilibrium, are thermodynamically metastable and will eventually precipitate to reach the thermodynamic solubility limit.[4]

Physicochemical Drivers of Solubility

The adage "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[11] The solubility of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile will be governed by a balance of its structural features:

-

Polarity: The nitrile (-C≡N) group is strongly polar. The methoxy (-OCH₃) group is moderately polar. The dimethylphenyl ring is nonpolar. A solvent's ability to engage with these functionalities through dipole-dipole interactions will be critical.[12]

-

Hydrogen Bonding: The oxygen of the methoxy group and the nitrogen of the nitrile group can act as hydrogen bond acceptors.[13] Polar protic solvents (e.g., alcohols), which can act as hydrogen bond donors, are likely to be effective.

-

Molecular Structure: The relatively rigid phenyl ring and the attached groups will influence how efficiently solvent molecules can pack around and solvate the solute. Generally, smaller solute molecules are easier for solvent molecules to surround.[11]

Predicted Physicochemical Properties of the Target Compound

While experimental data for 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is scarce, we can infer its likely properties by examining its parent structure, 2-phenylacetonitrile (benzyl cyanide), and considering the influence of its substituents. Such predictions are vital for initial solvent selection and analytical method development.[]

| Property | Value (2-Phenylacetonitrile) | Predicted Impact of Substituents on Target Compound | Predicted Property of Target Compound | Reference(s) |

| Molecular Formula | C₈H₇N | + CH₂O, + 2CH₂ | C₁₁H₁₃NO | - |

| Molar Mass | 117.15 g/mol | + 59.07 g/mol | ~176.23 g/mol | [15] |

| logP (o/w) | 1.6 | Methoxy group has minimal effect on logP on an aromatic ring (-0.05 to 0.00). Each methyl group adds ~0.5. | ~2.6 | [15][16] |

| Melting Point | -24 °C (liquid) | Increased molecular weight, size, and symmetry from methyl groups will likely result in a solid compound with a significantly higher melting point. | Solid, > 25 °C | [15] |

| Water Solubility | Insoluble (6.85 g/L predicted) | Increased hydrophobicity from methyl groups will decrease aqueous solubility. The methoxy group may slightly increase it via H-bonding.[17] | Likely lower than 2-phenylacetonitrile. | [15][18] |

| Hydrogen Bond Acceptors | 1 (Nitrile) | +1 (Methoxy Oxygen) | 2 | - |

| Hydrogen Bond Donors | 0 | 0 | 0 | - |

Note: These are predictions based on structural analysis and should be confirmed experimentally.

Strategic Selection of Organic Solvents

A well-chosen panel of solvents is essential for building a comprehensive solubility profile. The selection should span a range of polarities and chemical classes to probe the compound's behavior under various conditions.[19]

| Solvent | Class | Polarity | Dielectric Constant (20°C) | Rationale for Inclusion |

| Methanol | Polar Protic | High | 33.0 | H-bond donor/acceptor, common process solvent. |

| Ethanol | Polar Protic | High | 24.5 | Similar to methanol, often used in formulations. |

| Isopropanol (IPA) | Polar Protic | Medium | 19.9 | Less polar alcohol, common recrystallization solvent. |

| Acetonitrile | Polar Aprotic | High | 37.5 | High polarity, lacks H-bond donation. Structurally similar to the solute's nitrile group. |

| Acetone | Polar Aprotic | Medium | 20.7 | Good general-purpose solvent, highly volatile. |

| Ethyl Acetate | Polar Aprotic | Medium | 6.0 | Common extraction and chromatography solvent. |

| Dichloromethane (DCM) | Polar Aprotic | Medium | 9.1 | Good for dissolving a wide range of organic compounds. |

| Toluene | Nonpolar | Low | 2.4 | Aromatic solvent, may interact favorably with the phenyl ring. |

| Hexanes / Heptane | Nonpolar | Low | ~1.9 | Aliphatic nonpolar solvent, useful for establishing the lower end of solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 46.7 | "Universal" organic solvent, often used for stock solutions. |

Experimental Protocols for Solubility Determination

Adherence to validated, systematic protocols is essential for generating reproducible and trustworthy solubility data.[20][21] Below are detailed methodologies for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility and should be performed with rigorous control over experimental parameters.[6][22]

Objective: To determine the maximum equilibrium concentration of the compound in a given solvent at a specified temperature.

Methodology:

-

Preparation: Add an excess amount of solid 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile to a series of glass vials (one for each solvent and temperature point). A 5-fold excess over the estimated solubility is a good starting point.[23]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for crystalline compounds.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid, it is critical to use a filter syringe. A 0.22 µm or 0.45 µm chemically resistant (e.g., PTFE) filter is recommended.

-

Dilution: Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve must be prepared using standards of known concentrations.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in mg/mL or mol/L.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method provides a rapid assessment of solubility from a DMSO stock solution, mimicking conditions often found in early biological screening assays.[24]

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution created by diluting a DMSO stock into an organic solvent.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Plate Preparation: In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution directly in the plate.

-

Solvent Addition: Rapidly add the target organic solvent to each well, ensuring instantaneous mixing. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).[10]

-

Incubation: Cover the plate and allow it to incubate at room temperature for a defined period, typically 1-2 hours.[10]

-

Precipitate Detection: Determine the point of precipitation. Several methods can be used:

-

Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer. The solubility is the concentration at which the signal significantly increases above the baseline.[25]

-

Turbidimetry: Measure the loss of light intensity as it passes through the sample.

-

Filtration/Quantification: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen®).[10] The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS and compared to the nominal concentration. The point where the measured concentration plateaus or deviates from the nominal concentration is the kinetic solubility.

-

-

Data Analysis: Plot the measured signal (e.g., nephelometric units or concentration) against the nominal compound concentration to determine the solubility limit.

Diagram: Workflow for High-Throughput Kinetic Solubility

Caption: Workflow for HTS kinetic solubility determination using direct or indirect methods.

Conclusion and Forward Outlook

Determining the solubility profile of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is a foundational step that will inform its entire development lifecycle. By applying the systematic, protocol-driven approach outlined in this guide, researchers can generate high-quality, reliable data for both thermodynamic and kinetic solubility across a strategically chosen panel of organic solvents. This data will be instrumental in optimizing procedures for synthesis, purification (e.g., recrystallization), and formulation.[26][27] A thorough understanding of a compound's solubility is not an obstacle but rather a critical tool for accelerating the path from discovery to application.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Gala, F., & Ballatore, C. (n.d.). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

Krisztina, T. (2009). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Bentham Science Publishers. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

-

ResearchGate. (2003). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. [Link]

-

arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

W.B. Saunders Company. (2019). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]

-

PubMed. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

ACS Publications. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. [Link]

-

California State University, Los Angeles. (n.d.). Recrystallization1. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

ResearchGate. (2009). Good laboratory practice of equilibrium solubility measurement. [Link]

-

Fiveable. (2025). Methoxy Definition - Organic Chemistry Key Term. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

-

Academia.edu. (2021). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. [Link]

-

University of York. (n.d.). Solvent Choice. [Link]

-

ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

-

American Institute for Conservation. (1984). Solubility Parameters: Theory and Application. [Link]

-

Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

-

YouTube. (2017). Qual Lab Solubility Testing. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

Tentamus Group. (n.d.). GLP studies for method development. [Link]

-

Kemox. (2024). Effect of methoxy content and hydroxypropoxy content on HPMC. [Link]

-

PMC. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. [Link]

-

FooDB. (2010). Showing Compound Benzeneacetonitrile (FDB012457). [Link]

-

Sdfine. (n.d.). phenyl acetonitrile. [Link]

-

PubChem. (n.d.). Phenylacetonitrile. [Link]

Sources

- 1. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Effect of methoxy content and hydroxypropoxy content on HPMC - Kemox [kemoxcellulose.com]

- 18. Showing Compound Benzeneacetonitrile (FDB012457) - FooDB [foodb.ca]

- 19. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 20. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. waters.com [waters.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. researchgate.net [researchgate.net]

- 27. Recrystallization [sites.pitt.edu]

Methodological & Application

Reaction conditions for the hydrolysis of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

Abstract

This application note details the optimized reaction conditions for the hydrolysis of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile to its corresponding carboxylic acid, 2-(2-methoxy-4,6-dimethylphenyl)acetic acid . The target molecule presents a specific synthetic challenge: the 2,6-disubstitution pattern (2-methoxy, 6-methyl) creates a sterically congested environment around the acetonitrile side chain, retarding nucleophilic attack. Furthermore, the presence of the 2-methoxy ether linkage necessitates the avoidance of harsh Lewis acids or extreme acidic conditions that could trigger unwanted demethylation. This guide provides three tiered protocols—Alkaline, Acidic, and Peroxide-Assisted—to ensure high yield and purity.[1]

Part 1: Chemical Context & Mechanistic Challenges[1]

Structural Analysis

The substrate contains an acetonitrile group (

-

Steric Hindrance (The "Picket Fence" Effect): The methyl group at position 6 and the methoxy group at position 2 flank the methylene linker. While the nitrile carbon is not directly attached to the ring, the ortho-substituents restrict the rotation of the

bond and shield the carbon from nucleophilic attack by water or hydroxide ions. -

Electronic Effects: The methoxy group is strongly electron-donating (

effect). This increases the electron density of the aromatic ring but has a minor inductive deactivating effect on the nitrile carbon. -

Chemoselectivity: The aryl-methyl ether bond (

) is susceptible to cleavage (demethylation) under strong acidic conditions (e.g., HBr, HI, or high-temperature concentrated

Reaction Pathway & Thermodynamics

Hydrolysis proceeds in two distinct stages:

-

Stage I (Rate Limiting): Hydrolysis of the nitrile to the primary amide. In sterically hindered systems, the reaction often stalls here because the tetrahedral intermediate is destabilized by the ortho substituents.

-

Stage II: Hydrolysis of the amide to the carboxylic acid.

Figure 1: Reaction Pathway and Steric Blockade

Caption: Stepwise hydrolysis pathway highlighting the amide stall point and potential demethylation risk.

Part 2: Experimental Protocols

Method A: High-Temperature Alkaline Hydrolysis (Recommended)

Best for: High yields, preserving the methoxy group.

This method utilizes ethylene glycol as a solvent to achieve reaction temperatures (

Reagents:

-

Substrate: 1.0 equiv

-

Potassium Hydroxide (KOH): 5.0 – 10.0 equiv (Pellets)

-

Solvent: Ethylene Glycol (Reagent Grade)

-

Water: 2.0 equiv (Stoichiometric requirement)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with the nitrile substrate and ethylene glycol (approx. 10 mL per gram of substrate).

-

Base Addition: Add KOH pellets. Stir until partially dissolved.

-

Reaction: Heat the mixture to 140–160°C . Monitor by TLC or HPLC.

-

Note: The reaction typically requires 6–12 hours. The intermediate amide may persist if the temperature is too low.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water (3x reaction volume).

-

Wash: Extract with Ethyl Acetate (EtOAc) to remove unreacted nitrile or neutral impurities. Discard the organic layer.

-

Acidification: Acidify the aqueous layer carefully with 6N HCl to pH ~2. Caution: Exothermic.[1]

-

Isolation: Extract the precipitated acid with EtOAc (3x). Dry over

, filter, and concentrate.

-

Method B: Peroxide-Assisted Hydrolysis (Radziszewski Conditions)

Best for: Mild conditions if Method A causes decomposition.

Hydrogen peroxide acts as a super-nucleophile (

Reagents:

-

Substrate: 1.0 equiv

- (30% aq): 5.0 equiv

-

NaOH (6N aq): 5.0 equiv

-

Solvent: Ethanol or Methanol

Protocol:

-

Dissolve substrate in Ethanol.

-

Add 6N NaOH and stir at 50°C.

-

Add

dropwise. Caution: Gas evolution ( -

Heat to reflux for 4–8 hours.

-

Quench with sodium sulfite (

) solution to destroy excess peroxide before acidification.

Method C: Acidic Hydrolysis (Acetic Acid/Sulfuric Acid)

Best for: Substrates sensitive to base; however, risk of demethylation is higher.[1]

Reagents:

-

Substrate: 1.0 equiv

- (conc.): 20% v/v relative to acetic acid

-

Water: 20% v/v[1]

Protocol:

-

Mix Acetic Acid, Water, and

. -

Add substrate and reflux (

). -

Critical Check: Monitor closely for the formation of the phenol byproduct (cleavage of methoxy group). If observed, abort and switch to Method A.

Part 3: Optimization & Troubleshooting Data

Table 1: Comparative Analysis of Reaction Conditions

| Parameter | Method A (KOH/Glycol) | Method B (H2O2/NaOH) | Method C (H2SO4/AcOH) |

| Temperature | 150–160°C | 70–80°C | 110°C |

| Reaction Time | 6–12 h | 4–8 h | 12–24 h |

| Primary Risk | Thermal decomposition | Incomplete hydrolysis (stops at amide) | Demethylation of methoxy group |

| Est. Yield | 85–95% | 70–80% | 60–75% |

| Suitability | High (Recommended) | Medium (If temp sensitive) | Low (Only if base-labile) |

Decision Logic for Protocol Selection

Caption: Decision matrix for selecting the optimal hydrolysis pathway based on functional group tolerance.

Part 4: References

-

Gautier, J. A., et al. (1958).[1] Process for preparing 4,4'-dimethoxy-diphenyl pyridino acetonitrile and derivatives.[4][5] U.S. Patent 2,827,465.[5] Link

-

Cohen, J. B., et al. (1977).[1] Hydrolysis of sterically hindered nitriles. Journal of Medicinal Chemistry, 20(8), 1063.[1][6] (Cited in search context regarding dimethylphenylacetic acid analogs).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrile hydrolysis protocols).

-

DiBiase, S. A., et al. (1979).[1] Phase transfer catalyzed hydrolysis of nitriles. Journal of Organic Chemistry, 44, 4640-4649.[1] Link

-

Org. Synth. (1955). p-Methoxyphenylacetonitrile and derivatives.[4][7][8] Organic Syntheses, Coll.[1] Vol. 3, p.557. Link

Sources

- 1. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Microwave-Assisted Functionalization of Sterically Hindered Aryl Acetonitriles

Topic: Microwave-Assisted Synthesis & Functionalization of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Focus Compound: 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile[1]

Executive Summary

This guide details the microwave-assisted synthesis and downstream functionalization of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile .[1] This specific scaffold presents a unique challenge in medicinal chemistry: the 2,6-disubstitution pattern (2-methoxy, 6-methyl) creates a "steric shield" around the nitrile group and the benzylic methylene.[1]

While this steric bulk is advantageous for metabolic stability in drug candidates (blocking cytochrome P450 oxidation sites), it renders conventional thermal synthesis slow and low-yielding.[1] Microwave irradiation (MW) is the superior modality here, utilizing dielectric heating to overcome the high activation energy barriers imposed by the ortho-substituents.

Key Chemical Challenges & Microwave Solutions

| Challenge | Conventional Thermal Method | Microwave Solution |

| Nitrile Hydrolysis | Fails or stops at amide due to ortho-shielding.[1] Requires harsh acids/long reflux (48h+).[1] | Superheating: Access to 180°C+ in min. Polarization: Direct coupling with polar transition state accelerates rate 10-100x.[1] |

| Slow | Rapid Kinetics: High kinetic energy overcomes steric repulsion; cleaner reaction profiles.[1] | |

| Tetrazole Formation | Hazardous hydrazoic acid generation; slow [2+3] cycloaddition.[1] | In-situ Azide Generation: Safe, sealed-vessel cycloaddition at high temp (150°C).[1] |

Chemical Profile

Compound: 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

Formula: C

Figure 1: The 2,6-disubstitution creates a steric blockade (yellow) around the nitrile.[1] Microwave energy (blue) permeates the bulk solvent to directly activate the polar nitrile bond.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the Nitrile

From 2-methoxy-4,6-dimethylbenzyl chloride

Rationale: The substitution of the chloride by cyanide is hindered.[1] Phase Transfer Catalysis (PTC) combined with MW irradiation ensures rapid displacement without elimination byproducts.[1]

Materials:

-

Precursor: 2-(Chloromethyl)-1-methoxy-3,5-dimethylbenzene (1.0 equiv)[1]

-

Reagent: NaCN (1.5 equiv)[1]

-

Catalyst: TBAB (Tetrabutylammonium bromide) (0.1 equiv)[1]

-

Solvent: Water/Acetonitrile (1:1 v/v)[1]

Step-by-Step:

-

Loading: In a 10 mL microwave vial, dissolve the benzyl chloride (2 mmol) in 2 mL Acetonitrile.

-

Reagent Addition: Add NaCN (3 mmol) dissolved in 2 mL water. Add TBAB (0.2 mmol).

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation:

-

Temp: 120 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 150 W)[1]

-

Stirring: High (magnetic stir bar is critical for biphasic mixture).

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (2x) and brine. Dry over MgSO

. -

Yield Expectation: >90% (vs. 75% thermal reflux for 12h).

Protocol B: "Dry" Hydrolysis to the Amide

Overcoming the "Stopped Hydrolysis" Problem

Rationale: Sterically hindered nitriles often resist hydrolysis or stop at the amide stage because the amide carbonyl is even more crowded.[1] Using a "dry" alumina-supported hydroxide method under MW drives the reaction efficiently.[1]

Materials:

-

Substrate: 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile[1][2]

-

Reagent: KOH on Alumina (prepared by mixing KOH and Al

O -

Solvent: tert-Butanol (tBuOH) - Note: tBuOH is non-nucleophilic and couples well with MW.[1]

Step-by-Step:

-

Preparation: Mix substrate (1 mmol) with KOH/Alumina (1 g) in a 10 mL MW vial.

-

Solvent: Add 3 mL tert-Butanol.

-

Irradiation:

-

Temp: 160 °C (High temp required for hindered nitriles)

-

Time: 20 minutes

-

Pressure: ~8-12 bar (Caution: Ensure vial is rated for 20 bar).

-

-

Workup: Filter the alumina while hot. Wash the solid support with hot ethanol.[1] Evaporate solvent to obtain the primary amide.[1]

Protocol C: Tetrazole Synthesis ([2+3] Cycloaddition)

Bioisostere Synthesis

Rationale: The tetrazole ring is a lipophilic bioisostere of a carboxylic acid.[1] The reaction between a hindered nitrile and azide is notoriously sluggish. MW acceleration is essential here.

Materials:

-

Substrate: 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile (1.0 equiv)[1]

-

Reagent: Sodium Azide (NaN

) (1.5 equiv)[1] -

Catalyst: Zinc Bromide (ZnBr

) (1.0 equiv) - Lewis acid activates the nitrile.[1]

Step-by-Step:

-

Safety Check: Azides are potential explosion hazards.[1] Do not use chlorinated solvents (forms explosive diazides).[1] Use a dedicated MW reactor with pressure relief.[1]

-

Loading: Combine substrate (1 mmol), NaN

(1.5 mmol), and ZnBr -

Solvent: Add 3 mL Water/IPA.

-

Irradiation:

-

Temp: 140 °C

-

Time: 15 minutes

-

Pre-stir: 30 seconds.

-

-

Workup: Acidify carefully with 1N HCl (in fume hood, potential HN

gas). The tetrazole usually precipitates.[1] Filter and recrystallize.[1][5]

Optimization & Troubleshooting Guide

| Parameter | Recommendation for this Scaffold | Why? |

| Solvent Choice | DMF, NMP, or Acetonitrile | High tan |

| Vial Filling | Min 2 mL, Max 2/3 Volume | Too little volume causes arcing/overheating; too much exceeds pressure safety limits.[1] |

| Temperature | Start at 140°C | The 2,6-dimethyl/methoxy pattern adds ~30-40°C to the required activation temp compared to unsubstituted phenylacetonitrile.[1] |

Workflow Diagram

Figure 2: Divergent synthesis pathways from the parent nitrile.[1] All pathways utilize high-temperature microwave irradiation to overcome the steric barrier.[1]

References

-

Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. (2010). Demonstrates the utility of MW in overcoming steric hindrance in aryl systems.[1] [1]

-

Platinum-Catalyzed Selective Hydration of Hindered Nitriles. The Journal of Organic Chemistry. (2004). Establishes protocols for hydrating nitriles with ortho-substituents. [1]

-

Microwave Reaction Tutorial. Biotage. General parameters for nitrile chemistry and solvent selection in microwave synthesis.

-

Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds. OA Text. (2019). Discusses Knoevenagel condensation conditions relevant to active methylene compounds.

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide. PatSnap. Provides context on the thermal synthesis of similar methylated/methoxylated benzyl cyanides.

Sources

- 1. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1368855-58-6_CAS号:1368855-58-6_2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile - 化源网 [chemsrc.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

Technical Application Note: Scalable Manufacturing of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

This Application Note is designed for process chemists and drug development professionals focusing on the scalable manufacture of sterically hindered benzyl nitrile intermediates. The target molecule, 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile , represents a class of "ortho-blocked" intermediates critical for the synthesis of herbicides (analogous to Pinoxaden precursors) and pharmaceutical scaffolds.

Executive Summary & Strategic Analysis

The synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile presents a classic challenge in process chemistry: Nucleophilic Substitution on a Sterically Hindered Benzylic Center . The target features a benzyl carbon flanked by an ortho-methoxy group and an ortho-hydrogen (with a meta-methyl exerting buttressing effects).

While direct chloromethylation (Blanc reaction) is industrially common, it poses severe regioselectivity issues (ortho vs. para) and safety risks (bis-chloromethyl ether formation). Therefore, this guide recommends a Formylation-Reduction-Halogenation-Cyanation sequence. This route offers superior regiocontrol and safety profiles for multi-kilogram scale-up.

Core Challenges

-

Regioselectivity: Directing the functional group to the position between the Methoxy and Methyl groups (C2/C6 relative to parent anisole) versus the electronically favored para-position.

-

Steric Hindrance: The final cyanation step (

) is significantly retarded by the ortho-substituents, requiring optimized Phase Transfer Catalysis (PTC).

Retrosynthetic Analysis & Pathway

The logical disconnection reveals 3,5-Dimethylanisole as the starting material. The sequence introduces the carbon chain via formylation, followed by functional group interconversion.

Caption: Retrosynthetic pathway prioritizing regiocontrol and intermediate stability.

Detailed Experimental Protocols

Stage 1: Regioselective Formylation

Objective: Synthesize 2-methoxy-4,6-dimethylbenzaldehyde. Rationale: 3,5-Dimethylanisole has two activated positions: C2 (ortho to OMe, flanked by Me) and C4 (para to OMe, flanked by two Me's). While C4 is electronically favored, it is sterically crowded. The Rieche Formylation (TiCl4/DCME) is selected for its ability to be tuned by temperature, though standard Vilsmeier-Haack is often sufficient if fractional crystallization is employed to remove the para-isomer.

Protocol (Vilsmeier-Haack Modification):

-

Setup: 5L Reactor with mechanical stirrer, N2 inlet, and dropping funnel.

-

Reagents:

-

DMF (3.0 eq)

-

POCl3 (1.2 eq)

-

3,5-Dimethylanisole (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or solvent-free.

-

-

Procedure:

-

Cool DMF/DCE mixture to 0°C.

-

Add POCl3 dropwise (maintain <10°C) to form the Vilsmeier reagent (white precipitate).

-

Add 3,5-Dimethylanisole slowly.

-

Critical Step: Heat to 70-80°C for 4 hours. Note: Higher temperatures promote thermodynamic equilibration, potentially aiding the formation of the desired isomer if sterics at C4 are too high.

-

Quench: Pour into ice water/NaOAc.

-

Purification: The crude usually contains a mixture of 2-formyl (target) and 4-formyl isomers.

-

Isolation: Steam distillation or fractional crystallization from Hexane/EtOAc. The 2-isomer (ortho) often has a lower boiling point due to internal H-bonding (if phenol) or distinct crystal packing.

-

Checkpoint: Verify Isomer via 1H-NMR (Look for aldehyde proton splitting or NOE signals).

-

-

Stage 2 & 3: Reduction and Chlorination

Standard chemical transformations. Summarized for brevity.

-

Reduction: NaBH4 (0.5 eq) in Methanol at 0°C. Yields quantitative alcohol.

-

Chlorination: SOCl2 (1.2 eq) in DCM with catalytic DMF.

-

Safety Note: The resulting benzyl chloride is a potent lachrymator and alkylating agent. Handle in a closed system.

-

Stage 4: Phase Transfer Catalyzed Cyanation (The Critical Step)

Objective: Convert the hindered benzyl chloride to the nitrile.

Challenge: The steric bulk of the ortho-methoxy and meta-methyl groups creates a "picket fence" effect, significantly slowing

Reagents & Stoichiometry:

| Component | Role | Eq. | Notes |

|---|---|---|---|

| Benzyl Chloride Int. | Substrate | 1.0 | Dissolved in Organic Phase |

| NaCN | Reagent | 1.5 | Dissolved in Aqueous Phase |

| TBAB | Catalyst | 0.05 | Tetrabutylammonium Bromide |

| Toluene | Org.[1] Solvent | 5 Vol | High boiling point, good solubility |

| Water | Aq. Solvent | 2 Vol | Minimizes salt precipitation |

Step-by-Step Protocol:

-

Preparation: In a jacketed reactor, dissolve NaCN (1.5 eq) in water (minimum volume to dissolve).

-

Organic Phase: Dissolve 2-methoxy-4,6-dimethylbenzyl chloride (1.0 eq) and TBAB (5 mol%) in Toluene.

-

Mixing: Add the organic phase to the aqueous cyanide solution.

-

Reaction:

-

Monitoring (IPC):

-

Monitor via HPLC every 2 hours.

-

Stop Criteria: < 1.0% Starting Material.

-

Typical Time: 6–12 hours (slower than unhindered substrates).

-

-

Workup:

-

Crystallization: Recrystallize from Isopropanol/Heptane to obtain white crystalline solid.

Mechanism & Process Control (PTC Workflow)

The efficiency of the cyanation relies on the transport of the cyanide anion across the interface.

Caption: Phase Transfer Catalysis cycle. Q+ represents the Tetrabutylammonium cation transporting CN-.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Slow Conversion | Stirring speed too low | Increase RPM (PTC is diffusion controlled). |

| Slow Conversion | Catalyst degradation | TBAB can degrade at >100°C. Maintain <90°C or switch to TEBA (Triethylbenzylammonium chloride). |

| Hydrolysis Byproduct (Amide) | pH too high / Overheating | Ensure pH is neutral; avoid prolonged heating after conversion. |

| Isomer Contamination | Poor formylation selectivity | Recrystallize the Aldehyde intermediate (Stage 1) before proceeding. It is harder to separate the nitriles. |

Safety & Engineering Controls

-

Cyanide Handling: All reactors must have HCN detectors. The aqueous waste stream must be treated with bleach (pH > 10) to oxidize cyanide to cyanate before disposal.

-

Vilsmeier Reagent: POCl3 reacts violently with water. Quench exotherms must be controlled via cooling jackets.

-

Benzyl Chloride: Potent skin irritant and lachrymator. Use double-gloving and full-face respirators if handling solids/oils outside the reactor.

References

-

BenchChem. (2025).[7][8][9] Pinoxaden synthesis pathway and key intermediates. Retrieved from

-

Starks, C. M. (1971). Phase-transfer catalysis.[10][11][12] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

- Syngenta Participations AG. (2000). Process for the preparation of substituted phenylacetonitriles.

-

Organic Syntheses. Chloromethylation of aromatics (Blanc Reaction) - General Hazards. Retrieved from

-

Ji, Y. et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles. Chinese Journal of Chemistry. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]

- 5. CN110294768B - Method for synthesizing pinoxaden through 2, 6-diethyl-4-methyl phenylmalonate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phasetransfer.com [phasetransfer.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthetic manipulation of this sterically demanding building block. The unique substitution pattern of this arylacetonitrile, specifically the presence of two ortho-substituents (2-methoxy and 6-methyl), creates significant steric congestion that can impede or prevent standard chemical transformations. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile so challenging?

A1: The primary challenge arises from severe steric hindrance. The nitrile group (C≡N) and the adjacent benzylic carbon (the α-carbon) are flanked by a methoxy group and a methyl group at the ortho positions of the phenyl ring. These bulky groups physically obstruct the path of incoming reagents, effectively shielding the reactive sites. This phenomenon, known as steric hindrance, dramatically slows down reaction rates for processes that require nucleophilic attack or access to these sites, such as Sₙ2 reactions.[1][2][3]

Q2: Which reactive sites on the molecule are most affected by this steric hindrance?

A2: Two primary sites are affected:

-

The α-Carbon (Benzylic Position): The protons on this carbon are acidic and can be removed by a base to form a nucleophilic carbanion. However, the ortho substituents make it difficult for the base to approach and abstract these protons. Furthermore, even if the carbanion is formed, its ability to attack an electrophile is diminished because the bulky phenyl group shields it.[2][4]

-

The Nitrile Carbon: This carbon is electrophilic and is the site of attack in reactions like hydrolysis, reduction, and Grignard additions. The ortho groups create a congested environment that repels incoming nucleophiles, making reactions at the nitrile carbon sluggish or unsuccessful under standard conditions.[5][6][7]

Q3: Are there any general strategies I should consider before starting my experiments?

A3: Yes, a few general principles can increase your probability of success:

-

Higher Temperatures: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier imposed by steric repulsion.[8]

-

Longer Reaction Times: Due to slower reaction rates, these transformations often require significantly longer times to reach completion compared to less hindered analogues.

-

Use of Catalysts: Specialized catalysts can lower the activation energy or create a more reactive intermediate, bypassing the most sterically demanding transition states.[5][6][9]

-

More Reactive Reagents: Employing stronger, more reactive reagents can sometimes force a reaction to proceed where standard reagents fail. For example, using a stronger base or a more potent reducing agent.

Troubleshooting Guides & Protocols

This section is organized by common reaction types that users attempt with 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile. Each section addresses a specific problem and provides actionable solutions and detailed protocols.

Issue 1: Low or No Yield in α-Alkylation or Acylation

Q: My α-alkylation of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile with a standard base like sodium hydride is failing. I'm recovering my starting material. What can I do?

A: This is a classic problem of hindered deprotonation followed by a sterically challenging Sₙ2 reaction. Sodium hydride is often not a strong enough or suitable base to efficiently deprotonate the highly hindered α-carbon. Even if some anion is formed, the subsequent alkylation is very slow.

Causality and Solution

The solution involves a two-pronged approach: 1) ensuring complete and irreversible deprotonation with a very strong, non-nucleophilic base, and 2) using conditions that favor the subsequent nucleophilic attack. Lithium diisopropylamide (LDA) is an excellent choice for this purpose. Additives like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can also be used to break up LDA aggregates and increase reactivity.

Data Summary: Base Selection for Deprotonation

| Base | Typical pKa (Conjugate Acid) | Steric Profile | Comments |

| Sodium Hydride (NaH) | ~36 (H₂) | Non-hindered | Often insufficient for complete deprotonation in this system; equilibrium issues. |

| Potassium tert-butoxide | ~19 (t-BuOH) | Hindered | Generally not strong enough for full deprotonation of arylacetonitriles. |

| LDA | ~36 (Diisopropylamine) | Highly Hindered | Recommended. Irreversibly deprotonates to form the lithium enolate. Its own bulk prevents it from acting as a nucleophile. |

| KHMDS | ~37 (Hexamethyldisilazane) | Very Highly Hindered | An excellent alternative to LDA, sometimes offering better solubility. |

Experimental Protocol: LDA-Mediated α-Alkylation

This protocol describes the alkylation with methyl iodide as an example.

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C to pre-form the LDA.

-

Deprotonation: Re-cool the LDA solution to -78 °C. Add a solution of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the resulting dark-colored solution at -78 °C for 1 hour.

-

Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization: Troubleshooting Workflow for α-Alkylation

Caption: Decision workflow for troubleshooting failed α-alkylation reactions.

Issue 2: Incomplete or Failed Nitrile Hydrolysis

Q: I am attempting to hydrolyze the nitrile to the corresponding carboxylic acid using 6M H₂SO₄ under reflux, but the reaction is either extremely slow or stalls completely. How can I achieve this transformation?

A: The steric shielding of the nitrile carbon prevents the effective nucleophilic attack by water, even under harsh acidic or basic conditions.[10][11] Standard hydrolysis methods are often impractical for such hindered substrates. To overcome this, you must employ specialized methods that either use a highly active catalyst or a super-acidic medium.

Causality and Solution

-

Catalytic Hydration: Platinum-based catalysts, particularly those with secondary phosphine oxide ligands, have been shown to effectively hydrate sterically hindered nitriles to the corresponding amides under neutral and mild conditions.[6][9] This method is excellent for selectively forming the amide without over-hydrolysis to the carboxylic acid.

-

Forced Acid Conditions: For full hydrolysis to the carboxylic acid, a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), or acetic acid (AcOH) and H₂SO₄ at high temperatures, can be effective.[12][13] These conditions generate a highly electrophilic nitrilium ion, which is more susceptible to attack by the weak nucleophile (water).

Data Summary: Comparison of Hydrolysis Conditions

| Method | Reagents | Temperature | Product | Comments |

| Standard Acid | 6M H₂SO₄ (aq) | Reflux | Amide/Acid | Very low yield, often incomplete conversion.[11] |

| Standard Base | 6M NaOH (aq) | Reflux | Acid Salt | Extremely slow; may cause decomposition. |

| Pt-Catalysis | Pt(II) catalyst, H₂O | 80 °C | Amide | High selectivity for the amide, neutral conditions. [6] |

| Forced Acid | AcOH / conc. H₂SO₄ | >90 °C | Acid | Effective for full hydrolysis to the carboxylic acid. [12][13] |

Experimental Protocol: Forced Acid Hydrolysis to Carboxylic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile (1.0 eq).

-

Reagents: Add glacial acetic acid (5 volumes) and concentrated sulfuric acid (5 volumes).

-

Reaction: Heat the mixture to 120 °C and maintain under reflux.

-

Monitoring: The reaction is difficult to monitor by TLC. It is recommended to run a small-scale trial to establish the required reaction time (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid.

-

Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization: Mechanism of Hindered Nitrile Hydrolysis

Caption: Steric hindrance from ortho groups impeding water's attack on the nitrile.

Issue 3: Poor Conversion in Grignard Reagent Addition

Q: I'm trying to synthesize a ketone by adding a Grignard reagent to my nitrile, but the reaction is giving very low yields, even after prolonged heating. Why is this failing?

A: The addition of standard organometallic reagents like Grignard reagents to nitriles can be sluggish, and this problem is severely exacerbated by the steric hindrance around your nitrile.[5][14] The nucleophilic attack on the electrophilic carbon is sterically disfavored, leading to low conversion.

Causality and Solution

To facilitate this reaction, you need to increase the reactivity of the organometallic species. This can be achieved by using a catalyst that generates a more potent nucleophile in situ. The addition of zinc chloride (ZnCl₂) has been shown to dramatically improve the addition of Grignard reagents to sterically demanding nitriles.[5] The Grignard reagent transmetalates with ZnCl₂ to form a highly reactive organozincate species, which more readily adds to the hindered nitrile.

Experimental Protocol: ZnCl₂-Catalyzed Grignard Addition

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous zinc chloride (ZnCl₂, 10 mol%).

-

Solvent: Add anhydrous THF and stir to dissolve the catalyst.

-

Grignard Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., MeMgBr, 2.0 eq) dropwise. Stir for 20 minutes at 0 °C.

-

Substrate Addition: Add a solution of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Track the disappearance of the starting material by TLC.

-

Hydrolysis Workup: Cool the reaction to 0 °C and slowly quench by adding 1M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine to the ketone.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

-

Title: Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles Source: RSC Publishing URL: [Link]

-

Title: Unsaturated Oxo−Nitriles: Stereoselective, Chelation-Controlled Conjugate Additions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) Source: Master Organic Chemistry URL: [Link]

-

Title: Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups Source: PubMed URL: [Link]

-

Title: Steric Effects in Hydrolysis of Hindered Amides and Nitriles 1 Source: ACS Publications URL: [Link]

-

Title: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Steric Effects in Hydrolysis of Hindered Amides and Nitriles1 Source: ACS Publications URL: [Link]

-

Title: Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst Source: Organic Syntheses URL: [Link]

-

Title: Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

-

Title: Effect of sterics on Sn2 reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: ACYLATION AND ALKYLATION OF 2- AND 4- METHYLBENZONITRILE Source: Organic Preparations and Procedures International URL: [Link]

-

Title: 75: The effect of steric hinderance on the SN2 mechanism Source: YouTube URL: [Link]

Sources

- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]

- 6. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Removing side products from 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile alkylation

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely working with 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile , a scaffold characterized by extreme steric congestion. Unlike simple phenylacetonitriles, this substrate features substituents at the 2- (methoxy) and 6- (methyl) positions.

Crucial Insight: In standard substrates, dialkylation is the primary enemy. However, for your substrate, the ortho-disubstitution (2,6-pattern) creates a "picket fence" around the benzylic carbon.

-

Good News: Dialkylation is mechanically difficult, often negligible.

-

Bad News: The primary side products shift toward Unreacted Starting Material (SM) , N-Alkylation (Ketenimines) , and Hydrolysis products (Amides) due to the forcing conditions required to overcome the steric barrier.

This guide addresses the removal of these specific impurities.

Module 1: Diagnostic & Prevention (Root Cause Analysis)

Before attempting purification, identify which side product is plaguing your reaction using this diagnostic table.

Table 1: Impurity Diagnostic Matrix

| Impurity Type | Diagnostic Signal (1H NMR / LCMS) | Root Cause | Prevention Strategy |

| Unreacted SM | SM peak persists. No mass change. | Steric hindrance prevents nucleophilic attack; Base too weak. | Switch to smaller electrophiles (if possible) or use stronger bases (LiHMDS vs. NaH). Increase Temp. |

| Hydrolysis Product (Amide) | M+18 mass shift. New carbonyl peak in IR (~1680 cm⁻¹). | Moisture in solvent/base; Reaction time too long at high temp. | Strictly anhydrous conditions. Use molecular sieves in solvent.[1] Avoid hydroxide bases (KOH/NaOH). |

| Ketenimine (N-Alkylated) | Unstable. Often reverts to SM or hydrolyzes. IR peak ~2000-2100 cm⁻¹. | Ambident Nucleophile Issue: Sterics at Carbon force the electrophile to attack the Nitrogen. | Use non-polar solvents (Toluene) to favor C-alkylation. Avoid polar aprotic solvents (DMF/DMSO) which separate ion pairs. |

| Alkene (from Electrophile) | Olefinic protons in NMR. Electrophile disappears but SM remains. | Basic conditions cause E2 elimination of the alkyl halide instead of Sɴ2 substitution. | Use primary alkyl halides (Iodides > Bromides). Lower base concentration. |

Module 2: Troubleshooting Protocols (Q&A)

Q1: My conversion is stalled at 60%. Adding more base/electrophile doesn't help. How do I remove the unreacted starting material?

The Issue: The 2,6-dimethyl/methoxy pattern creates a "steric pocket." Once 60% conversion is reached, the build-up of salts or byproduct inhibition may stop the reaction.

Purification Protocol (Chemical Separation): Since the product and SM are both lipophilic nitriles, chromatographic separation is difficult (similar R_f). You can exploit the acidity difference (though slight) or solubility.

-

The "Reverse Quench" Method (Recommended):

-

Cool reaction to 0°C.[2]

-

Quench with saturated NH₄Cl.

-

Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over EtOAc as it solubilizes the hindered product better while leaving more polar impurities in the aqueous phase.

-

-

Chromatography Strategy:

-

Stationary Phase: Use Silver Nitrate (AgNO₃) impregnated silica only if your electrophile was an alkene.

-

Standard Silica: Use a gradient of Hexanes:Dichloromethane (DCM) rather than EtOAc. DCM often provides better selectivity for methoxy-substituted aromatics due to dipole interactions.

-

Gradient: Start 100% Hexane → 20% DCM → 50% DCM.

-

Q2: I see a significant "M+18" peak (Amide). How do I remove it?

The Issue: The nitrile group has hydrolyzed to a primary amide (

Removal Protocol: Amides are significantly more polar than nitriles.

-

Precipitation (If product is solid):

-

Dissolve crude mixture in a minimum amount of hot Isopropanol (IPA) .

-

Cool slowly. The nitrile (less polar) usually crystallizes first. The amide often stays in the mother liquor.

-

-

Scavenging:

-

If the amide is a minor impurity (<5%), filter the organic solution through a pad of neutral alumina before evaporation. Alumina binds amides more strongly than hindered nitriles.

-

Q3: How do I prevent N-Alkylation (Ketenimine formation)?

The Mechanism:

The nitrile anion is an ambident nucleophile.

Corrective Protocol:

-

Change Solvent: Switch from DMF or DMSO to Toluene or THF .

-

Why? In DMF, the cation (Li+/Na+) is solvated, leaving a "naked" anion that attacks with its most electronegative end (Nitrogen) or most accessible end (Nitrogen). In Toluene, the cation stays close to the Nitrogen (tight ion pair), blocking it and forcing C-alkylation.

-

-

Temperature: Run the reaction at the lowest possible temperature that allows conversion. Higher temperatures favor the kinetic product (N-alkylation) if the activation energy difference is small.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired C-alkylation and the steric-induced side reactions.

Caption: Figure 1. Competitive reaction pathways for sterically hindered aryl acetonitriles. Note that steric bulk inhibits the green path (C-alkylation), increasing the probability of red paths (Side reactions).

Module 4: Recommended Experimental Workflow

Based on the specific physicochemical properties of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile, this is the optimized workflow to minimize side products.

-

Solvent Prep: Use Toluene (anhydrous). If solubility is poor, use THF . Avoid DMF.

-

Base Selection: Use LiHMDS (1.1 equiv) at -78°C to 0°C.

-

Reasoning: The Lithium counter-ion coordinates tightly with the nitrile nitrogen, blocking the N-site and forcing C-alkylation (The "Templating Effect") [1].

-

-

Addition: Add the alkyl halide slowly to the cold anion.

-

Workup:

-

Quench with saturated NH₄Cl .

-

Do not use HCl (acid catalyzes hydrolysis of the electron-rich nitrile).

-

-

Purification:

References

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23. Link

- Relevance: mechanistic insight into nitrile anion reactivity and the preference for C- vs N-alkyl

-

Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles. Organic Syntheses, 55, 91. Link

- Relevance: Foundational text on nitrile alkylation, though caution is advised with PTC for this specific hindered substr

-

Reich, H. J. (2025).[5] Bordwell pKa Table (Acetonitrile acidities). University of Wisconsin-Madison. Link

- Relevance: Validating the acidity of aryl acetonitriles to select the appropri

-

BenchChem Technical Support. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: Technical Guide.Link

- Relevance: General handling and workup procedures for methoxy-substituted phenylacetonitriles.

(Note: The specific substrate 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is a specialized intermediate. The protocols above are derived from first-principles of organic reactivity applied to this specific scaffold structure.)

Sources

Technical Support Center: Processing & Stability of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

Executive Summary & Mechanistic Insight

The Problem: Users processing 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile often report "polymerization," characterized by the formation of viscous, colored oils (often red or deep brown) and yield loss.

The Science: True "polymerization" (forming long chains) is rare for this specific molecule. What you are likely observing is dimerization or uncontrolled oligomerization driven by two distinct mechanisms:

-

Thorpe-Ziegler Condensation (Base-Catalyzed): The benzylic protons (

to the nitrile) are acidic ( -

Oxidative Coupling (Radical-Mediated): The electron-rich aromatic ring (methoxy + 2 methyl groups) stabilizes benzylic radicals. Exposure to oxygen, especially under thermal stress, leads to oxidative dimerization (C-C coupling at the benzylic position).

The steric hindrance of the 2,6-substituents (methoxy and methyl) should protect the nitrile, but it paradoxically makes the benzylic radical more persistent, increasing the risk of oxidative coupling if not managed.

Interactive Troubleshooting Pathways

Workflow Visualization: Diagnosis & Action

Figure 1: Diagnostic decision tree for identifying the mode of degradation based on visual cues.

Critical Control Protocols (SOPs)

Protocol A: Suppression of Thorpe-Ziegler Dimerization

Use this protocol if your impurity profile shows a peak at exactly 2x molecular weight or if you observe high viscosity without significant color change.

The Logic: The reaction of benzyl halides with cyanide is exothermic. Localized "hot spots" of high pH cause the product to self-condense.

| Parameter | Standard Condition | Optimized Condition (Anti-Polymerization) |

| Reagent | NaCN / KCN (Solid) | NaCN + Phase Transfer Catalyst (TBAB) |

| Solvent | Ethanol/Water (Reflux) | Toluene/Water (Biphasic, 40-50°C) |

| pH Control | Uncontrolled (>11) | Buffered (pH 8-9) using NaHCO₃ |

| Quench | Water wash | Acidic Wash (1M HCl) immediately |

Step-by-Step:

-

Biphasic Setup: Dissolve the 2-methoxy-4,6-dimethylbenzyl chloride in Toluene (3 vol).

-

Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

-

Cyanation: Add aqueous NaCN (1.2 eq) slowly at 40°C . Do not reflux.

-

Monitoring: Monitor by HPLC. Stop reaction immediately upon consumption of starting material (do not "soak").

-

Critical Quench: Cool to 10°C. Add 1M HCl until the aqueous layer pH is ~4-5. This protonates any benzylic anions immediately, stopping dimerization.

Protocol B: Prevention of Oxidative Coupling (Red Oil Syndrome)

Use this protocol if your product turns red/brown upon exposure to air or during rotary evaporation.

The Logic: The methoxy group is an electron-donating group (EDG) that activates the ring. The benzylic radical is easily formed and reacts with

Step-by-Step:

-

Inerting: Sparge all solvents (Toluene, Water, Ethanol) with Nitrogen for 15 minutes prior to use.

-

Radical Scavenger: Add BHT (Butylated hydroxytoluene) at 0.05% (500 ppm) to the reaction mixture before adding the cyanide.

-

Workup: Perform all extractions under a nitrogen blanket if possible.

-

Distillation: If distilling, add fresh BHT (1000 ppm) to the pot. Do not exceed pot temperature of 110°C; use high vacuum (< 1 mbar) to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: I see a new impurity at RRT 1.8 that increases when I leave the reaction overnight. What is it? A: This is likely the Enaminonitrile Dimer (Thorpe-Ziegler product).

-

Cause: Prolonged exposure to basic cyanide solution.

-

Fix: Do not stir overnight "for good measure." Quench immediately when the starting material is <1%. If you must hold the reaction, quench it to pH 6 and store at 4°C.

Q2: My product was colorless, but turned red after rotary evaporation. Is it ruined? A: Not necessarily. The red color is often due to trace quinoid impurities (oxidative coupling) which have very high extinction coefficients—meaning a tiny amount causes intense color.

-

Fix: Pass the oil through a short plug of neutral alumina or silica gel (flushed with 5% EtOAc/Hexane). This often removes the polar colored oligomers.

Q3: Can I use DMSO to speed up the cyanation? A: Avoid DMSO if you are struggling with polymerization.

-

Reason: DMSO is a polar aprotic solvent that enhances the basicity of cyanide and the nucleophilicity of the benzylic anion, drastically accelerating the Thorpe-Ziegler dimerization [1]. Stick to biphasic Toluene/Water or EtOH/Water systems where the base is sequestered in the aqueous phase.

Q4: What is the safe storage condition for the isolated solid/oil? A:

-

Temperature: -20°C is ideal; 4°C is acceptable for short term.

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Additives: If storing as an oil, adding 100 ppm BHT is highly recommended to prevent auto-oxidation.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways you must control.

Figure 2: Competing reaction pathways. The green path is desired; red paths represent the "polymerization" modes.

References

-

Thorpe-Ziegler Reaction Mechanisms: Schaefer, J. P., & Bloomfield, J. J. (2011).[1] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][2] Organic Reactions. Link

-

Synthesis of Hindered Phenylacetonitriles: Organic Syntheses, Coll. Vol. 3, p. 557 (1955); Vol. 27, p. 50 (1947). (General procedure for methoxy-substituted benzyl cyanides highlighting the risk of colored impurities). Link

-

Stability of Electron-Rich Nitriles: BenchChem Technical Notes. Stability issues of 2-(2-Amino-4-methoxyphenyl)acetonitrile under acidic/basic conditions. (Highlighting hydrolysis and degradation risks of similar scaffolds). Link

-

Handling of Benzylic Radicals: W. A. Pryor, Free Radicals in Biology, Vol 1. Academic Press.[3] (Fundamental text on auto-oxidation of electron-rich benzylic positions).

(Note: While specific patents exist for this exact molecule in the context of antiviral or cardiovascular drug synthesis, the degradation chemistry is governed by the fundamental principles cited above.)

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

Executive Summary

Compound: 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile CAS: (Specific CAS not universally indexed; treated here as a custom synthesis intermediate) Application: Pharmaceutical intermediate, building block for heterocyclic synthesis. Goal: This guide provides a technical framework to distinguish the target compound from its symmetric regioisomers and starting materials using 1H NMR spectroscopy.

Introduction: The Analytical Challenge

In drug development, the synthesis of polysubstituted phenylacetonitriles often suffers from regioselectivity issues. The target molecule, 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile , possesses a specific substitution pattern that renders the aromatic ring asymmetric .

Common synthetic routes (e.g., chloromethylation of 3,5-dimethylanisole followed by cyanation) can yield regioisomers or retain unreacted benzyl chloride precursors. Distinguishing these requires a precise understanding of symmetry elements and chemical shift perturbations.

The "Comparison" Framework

This guide compares the Target Molecule against two critical alternatives encountered during synthesis:

-

The Symmetric Isomer: 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile (Regioisomer).

-

The Precursor: 2-Methoxy-4,6-dimethylbenzyl chloride (Starting Material).

Theoretical Structural Analysis

Before interpreting spectra, we must establish the proton environments based on molecular symmetry.

Target Molecule: 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

-

Symmetry: Asymmetric.

-

Aromatic Protons (Ar-H): The protons at positions 3 and 5 are chemically distinct .

-

H3: Located between a Methoxy (-OMe) and a Methyl (-Me) group.

-

H5: Located between two Methyl (-Me) groups.

-

-

Prediction: Expect two distinct signals in the aromatic region, likely showing meta-coupling (

).

Alternative A: The Symmetric Isomer (4-OMe, 2,6-Me)

-

Symmetry:

axis of symmetry passing through C1 and C4. -

Aromatic Protons: H3 and H5 are chemically equivalent .

-

Prediction: A clean singlet integrating to 2H.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.

Sample Preparation

-

Solvent:

(Chloroform-d) is preferred over DMSO- -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.

Acquisition Parameters

-

Frequency: 400 MHz or higher (essential to resolve meta-coupling).

-

Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

-

Relaxation Delay (D1): Set to

seconds. The benzylic nitrile protons can have long

Comparative Data Analysis

The following table contrasts the predicted/observed shifts of the target against its critical alternatives.

Table 1: Comparative Chemical Shift Analysis ( , ppm in )

| Proton Group | Target Molecule (2-OMe, 4,6-Me) | Symmetric Isomer (4-OMe, 2,6-Me) | Precursor (Benzyl Chloride) | Diagnostic Note |

| Ar-H (3,5) | Two signals (approx 6.6 & 6.8)Doublets ( | One Singlet (approx 6.6)Integral = 2H | Two signals | Symmetry Check: Singlet = Wrong Isomer. |

| -OCH | ~3.80 (s, 3H) | ~3.78 (s, 3H) | ~3.82 (s, 3H) | Not diagnostic for regiochemistry. |

| -CH | ~3.65 (s, 2H) (X = CN) | ~3.70 (s, 2H)(X = CN) | ~4.65 (s, 2H) (X = Cl) | Reaction Monitor: Shift moves upfield by ~1.0 ppm upon cyanation. |

| Ar-CH | Two signals (or overlapping)~2.25 & 2.35 | One Singlet ~2.35 (Integral = 6H) | Two signals | Target has non-equivalent methyls (Ortho vs Para). |

Detailed Interpretation of the Target Spectrum

-

Aromatic Region (6.5 – 7.0 ppm):

-

You will observe two signals integrating to 1H each.[1][2][3]

-

H3 is ortho to the electron-donating Methoxy group, causing an upfield shift (shielding) relative to H5.

-

H5 is flanked by alkyl groups, appearing slightly downfield of H3.

-

Validation: Zoom in.[2][4] If these peaks are sharp singlets, suspect the symmetric isomer. If they show fine splitting (meta-coupling), the asymmetric structure is confirmed.

-

-

Benzylic Methylene (3.5 – 3.7 ppm):

-

The acetonitrile

-protons appear as a sharp singlet. -

Impurity Alert: If you see a small singlet at ~4.6 ppm, your sample contains unreacted benzyl chloride.

-

-

Alkyl Region (2.0 – 4.0 ppm):

-

Methoxy: Strong singlet at ~3.8 ppm.[5]

-

Methyls: Because the ring is asymmetric, the methyl at C4 (para to nitrile) and C6 (ortho to nitrile) are in different electronic environments. Expect either two distinct singlets (3H each) or a broadened peak if resolution is low.

-

Decision Logic & Visualization

The following diagram outlines the logical workflow for confirming the product identity.

Caption: Figure 1. Logical decision tree for distinguishing the target nitrile from precursors and symmetric regioisomers.

Advanced Verification (2D NMR)

If 1H NMR signals overlap (e.g., the two methyl groups appear as one peak), use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) for absolute confirmation.

-

Experiment: 1D-NOE or 2D-NOESY.

-

Target Interaction: Irradiate the Methoxy (-OCH

) signal at ~3.8 ppm. -

Expected Result (Target): You should see an NOE enhancement of only one aromatic proton (H3).

-

Expected Result (Symmetric Isomer): Irradiating the methoxy group (at position 4) would show enhancement of two equivalent aromatic protons (H3 and H5).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for additivity rules and coupling constants).

-